molecular formula C8H10O2 B073210 2-Methoxybenzyl alcohol CAS No. 1331-81-3

2-Methoxybenzyl alcohol

Cat. No. B073210
CAS RN: 1331-81-3
M. Wt: 138.16 g/mol
InChI Key: WYLYBQSHRJMURN-UHFFFAOYSA-N
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Description

2-Methoxybenzyl alcohol, also known as o-Anisyl alcohol or (2-Methoxyphenyl)methanol, is a chemical compound with the molecular formula C8H10O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of 2-Methoxybenzyl alcohol involves benzaldehyde derivatives (1 mmol) in methanol (15 mL), and sodium borohydride (2 mmol). The mixture is stirred at room temperature for 1 hour . This process is known as retrosynthetic analysis .


Molecular Structure Analysis

The molecular weight of 2-Methoxybenzyl alcohol is 138.16 g/mol . The IUPAC name for this compound is (2-methoxyphenyl)methanol . The InChIKey for this compound is WYLYBQSHRJMURN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxybenzyl alcohol is a colorless to light yellow liquid . It has a molecular weight of 138.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and flash point are not available in the sources.

Scientific Research Applications

  • Removal of Protective Groups in Chemical Synthesis : 2-Methoxybenzyl alcohol has been utilized for the specific removal of o-methoxybenzyl protection by DDQ oxidation. This process is efficient and operates under neutral conditions, leaving other usual protecting groups unchanged (Oikawa, Yoshioka, & Yonemitsu, 1982).

  • Photocatalytic Oxidation : It's involved in the photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol, to corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. This process has high conversion and selectivity (Higashimoto et al., 2009).

  • Solid-Phase Synthesis : It is used as a safety-catch protecting group and linker for solid-phase peptide synthesis. This protecting group and linker are stable to TFA and are removed under reductive acidolytic conditions (Thennarasu & Liu, 2010).

  • p-Methoxybenzylation of Hydroxy Groups : A method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) has been developed. This process is useful due to the stability of TriBOT-PM as a crystalline solid and its preparation from inexpensive materials (Yamada, Fujita, Kitamura, & Kunishima, 2013).

  • Modification of Kraft Lignin : In the modification of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) under acidic conditions, it plays a role in changing the hydroxyl content and molar masses, influencing the antioxidant properties in polypropylene (Pouteau et al., 2005).

  • Electrochemical Deprotection : It's used in the electrochemical deprotection of p-methoxybenzyl ethers, facilitating the unmasking of alcohol and generating p-methoxybenzaldehyde dimethyl acetal as a byproduct. This method is advantageous as it removes the need for chemical oxidants and allows for the recovery and reuse of added electrolyte (Green et al., 2017).

Safety And Hazards

2-Methoxybenzyl alcohol is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash immediately with plenty of water .

properties

IUPAC Name

(2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLYBQSHRJMURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID4060606
Record name Benzenemethanol, 2-methoxy-
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Molecular Weight

138.16 g/mol
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Physical Description

Clear orange to light orange-brown liquid; [Acros Organics MSDS]
Record name 2-Methoxybenzyl alcohol
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Vapor Pressure

0.00429 [mmHg]
Record name 2-Methoxybenzyl alcohol
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Product Name

2-Methoxybenzyl alcohol

CAS RN

612-16-8, 1331-81-3
Record name 2-Methoxybenzyl alcohol
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Record name 2-Methoxybenzyl alcohol
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Record name Benzenemethanol, 2-methoxy-
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Record name 2-METHOXYBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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